

Evaluating the Kinase Specificity of Barasertib- HQPA: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the kinase specificity of **Barasertib-HQPA**, a potent and selective Aurora B kinase inhibitor. Through a detailed comparison with other known Aurora kinase inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers in oncology and drug discovery.

Barasertib (AZD1152) is a phosphate prodrug that is rapidly converted in plasma to its active form, **Barasertib-HQPA** (AZD1152-HQPA).[1][2] This active moiety is a highly selective and potent inhibitor of Aurora B kinase, a key regulator of mitosis.[3][4][5][6] Inhibition of Aurora B kinase leads to defects in chromosome alignment and segregation, ultimately inducing apoptosis in cancer cells.[1] This guide will delve into the specificity of **Barasertib-HQPA** by comparing its kinase inhibition profile with that of other well-characterized Aurora kinase inhibitors.

Comparative Kinase Inhibition Profile

To objectively assess the specificity of **Barasertib-HQPA**, its inhibitory activity against a panel of kinases is compared with that of other inhibitors targeting the Aurora kinase family. The following table summarizes the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) values for each compound against key kinases. Lower values indicate higher potency.



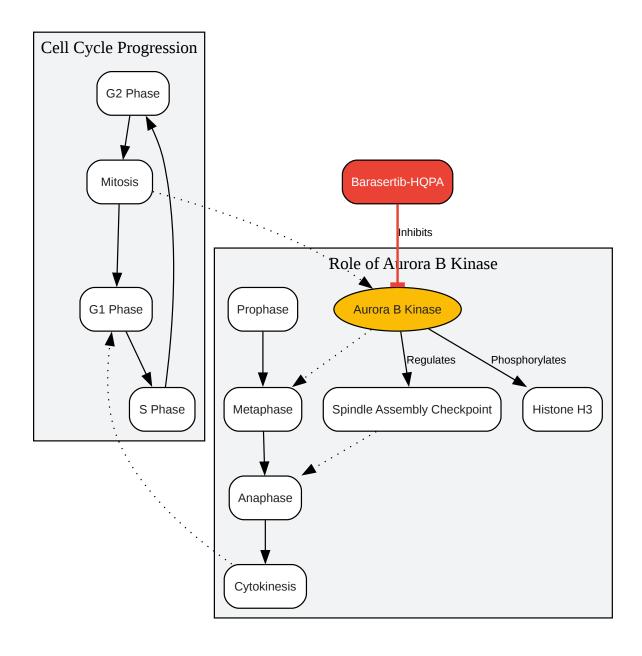
Kinase Target	Barasertib- HQPA	Tozasertib (VX- 680)	Danusertib (PHA-739358)	AT9283
Aurora A	1369 nM (Ki)[4]	0.6 nM (Kiapp)[7]	13 nM (IC50)[8] [9]	3 nM (IC50)[10]
Aurora B	0.37 nM (IC50) [4][7]	18 nM (Ki)[11]	79 nM (IC50)[8] [9]	3 nM (IC50)[10]
Aurora C	17.0 nM (Ki)[4]	4.6 nM (Ki)[11]	61 nM (IC50)[8] [9]	-
BCR-ABL	-	30 nM (Ki)[7]	25 nM (IC50)[8] [9]	Potent inhibitor[10]
FLT3	Inhibitory activity[4]	30 nM (Ki)[7]	-	Potent inhibitor[10]
Ret	-	-	31 nM (IC50)[8] [9]	-
TrkA	-	-	31 nM (IC50)[8] [9]	-
FGFR1	-	-	47 nM (IC50)[8] [9]	-

Note: "Kiapp" refers to the apparent inhibition constant. "-" indicates that data was not readily available in the searched sources. While it is stated that **Barasertib-HQPA** has high specificity against a panel of 50 other kinases, the specific data from such a broad panel was not found in the public domain.[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the methods used for kinase profiling, the following diagrams are provided.

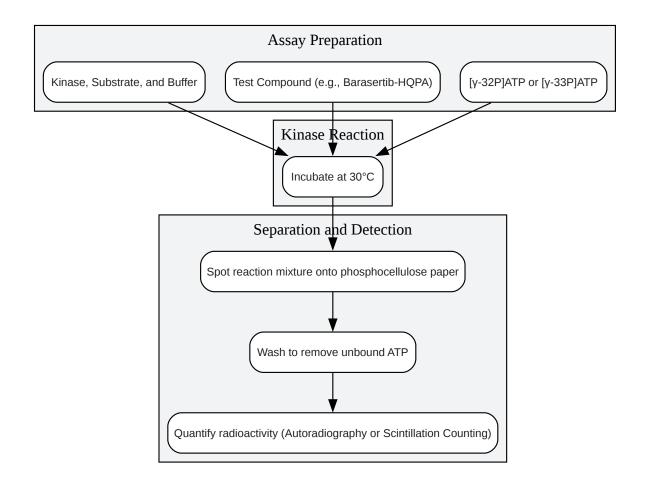




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Figure 1. Simplified signaling pathway of Aurora B kinase in mitosis and the inhibitory action of **Barasertib-HQPA**.





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